molecular formula C39H35NO4S B613481 Fmoc-D-Pen(Trt)-OH CAS No. 201532-01-6

Fmoc-D-Pen(Trt)-OH

Cat. No. B613481
M. Wt: 613,78 g/mole
InChI Key: XSGMGAINOILNJR-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Pen(Trt)-OH is an organic compound used in a wide range of scientific research applications. It is an amino acid derivative which has been used in the synthesis of peptides, proteins, and other molecules. Fmoc-D-Pen(Trt)-OH has been used in the field of biochemistry and molecular biology to study the structure and function of proteins, as well as in the development of drugs and other therapeutic agents. The compound is also used in the synthesis of peptide-based drugs, and in the production of antibodies and other bioactive molecules.

Scientific Research Applications

  • Peptide Synthesis : Fmoc-D-Pen(Trt)-OH is extensively used in peptide synthesis. It has been found effective in the protection of histidine and cysteine residues during peptide synthesis, compatible with acid-labile protecting groups like Trt (trityl) (Sieber & Riniker, 1987), (Góngora-Benítez et al., 2012).

  • Antibacterial and Anti-inflammatory Applications : This compound is used in the development of antibacterial and anti-inflammatory materials. For instance, its incorporation within resin-based composites leads to materials that inhibit bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Chemical Protein Synthesis : It facilitates chemical protein synthesis by serving as an N-mask for the N-terminal cysteine in peptide thioester segments, proving essential for native chemical ligations (Kar et al., 2020).

  • Nanotechnology and Biomedical Applications : The Fmoc moiety, part of Fmoc-D-Pen(Trt)-OH, is used in peptide and amino-acid-based nanotechnology for the development of new biomedical materials. These applications include the formation of nanoassemblies for various biomedical purposes, like drug delivery systems (Tao et al., 2016).

  • Solid Phase Peptide Synthesis (SPPS) : It is utilized in SPPS, where its stable and acid-labile characteristics make it a preferred choice for amino acid side-chain protection (Barlos et al., 2009), (Shapiro et al., 1996).

  • Fluorescence Imaging : Its derivatives are used in the preparation of fluorescent peptides for live-cell imaging, proving beneficial in molecular recognition and biological studies (Mendive-Tapia et al., 2017).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMGAINOILNJR-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670200
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Pen(Trt)-OH

CAS RN

201532-01-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AS Jullien, C Gateau, C Lebrun, I Kieffer… - Inorganic …, 2014 - ACS Publications
New tripodal metal-chelating agents derived from nitrilotriacetic acid (NTA) and extended by three unnatural amino acids d-penicillamine (d-Pen) are presented. d-Pen is actually the …
Number of citations: 36 pubs.acs.org
Y Rew, S Malkmus, C Svensson, TL Yaksh… - Journal of medicinal …, 2002 - ACS Publications
The synthesis and biological test results of a series of enkephalin analogues incorporating the lanthionine modification are presented. The syntheses of four monosulfide-bridged …
Number of citations: 119 pubs.acs.org
RS Agnes, J Ying, KE Kövér, YS Lee, P Davis, S Ma… - Peptides, 2008 - Elsevier
Prolonged opioid exposure increases the expression of cholecystokinin (CCK) and its receptors in the central nervous system (CNS), where CCK may attenuate the antinociceptive …
Number of citations: 23 www.sciencedirect.com
T Yamamoto, P Nair, NE Jacobsen… - Journal of medicinal …, 2010 - ACS Publications
Neuropathic pain states and tolerance to opioids can result from system changes in the CNS, such as up-regulation of the NK1 receptor and substance P, lead to antiopioid effects in …
Number of citations: 24 pubs.acs.org
S Di Maro, FS Di Leva, AM Trotta… - Journal of Medicinal …, 2017 - ACS Publications
In our ongoing pursuit of CXCR4 antagonists as potential anticancer agents, we recently developed a potent, selective, and plasma stable peptide, Ac-Arg-Ala-[d-Cys-Arg-Phe-Phe-Cys]-…
Number of citations: 23 pubs.acs.org
N Shenoy - 2006 - mospace.umsystem.edu
Modification of the peptide sequence of DOTA-Tyr³-octreotate is carried out by substituting the cysteine moieties with D-Cysteine, L-Penicillamine and D-Penicillamine in one or both …
Number of citations: 0 mospace.umsystem.edu
D SEMENTA - 2017 - fedoa.unina.it
CXCL12/CXCR4 axis has been implicated in a wide range of diseases such as infections, 1 inflammations, 2 and cancer. 3 Thus, the inhibition of the CXCL12/CXCR4 pathway has …
Number of citations: 3 www.fedoa.unina.it
Y Rew - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
TJ Baker, Y Rew, M Goodman - Pure and applied chemistry, 2000 - degruyter.com
In this presentation, we cover new results from two of our synthetic endeavors: guanidinylation reagents and novel bridged opioids. In the first part, we describe the applications of the …
Number of citations: 19 www.degruyter.com

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